

Application Notes and Protocols: Biotin-16-UTP for In Vitro Transcription Labeling

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Compound of Interest

Compound Name: Biotin-16-UTP

Cat. No.: B15588680

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin-16-UTP is a modified uridine triphosphate used to produce biotin-labeled RNA probes through in vitro transcription.^{[1][2]} This process involves the enzymatic incorporation of **Biotin-16-UTP**, in place of standard UTP, into a growing RNA chain by RNA polymerases such as T7, SP6, or T3.^{[2][3][4]} The resulting biotinylated RNA probes are highly valuable tools for a variety of molecular biology applications. The 16-atom spacer arm of **Biotin-16-UTP** effectively minimizes steric hindrance, allowing the biotin moiety to be readily accessed by streptavidin conjugates for detection.^{[5][6][7]} These non-radioactive probes are ideal for applications such as in situ hybridization, Northern blotting, and affinity purification of RNA-binding proteins.^{[5][7][8][9][10]}

Principle of the Method

The core of this technique is an in vitro transcription reaction driven by a phage RNA polymerase (T7, SP6, or T3). The reaction requires a linearized DNA template containing the appropriate promoter sequence upstream of the target sequence.^{[3][8]} During transcription, the RNA polymerase incorporates ATP, CTP, GTP, and a mixture of UTP and **Biotin-16-UTP** into the newly synthesized RNA strand.^{[3][5]} The ratio of **Biotin-16-UTP** to unlabeled UTP can be adjusted to control the density of biotin labels in the final transcript.^[4] A substitution of 35% **Biotin-16-UTP** for UTP is often recommended to achieve an optimal balance between labeling

efficiency and reaction yield.^{[5][6][7]} Following the reaction, the biotinylated RNA probe can be detected using streptavidin conjugated to an enzyme (like HRP or AP) or a fluorophore.^{[5][6]}

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for a standard 20 µL in vitro transcription labeling reaction using **Biotin-16-UTP**.

Parameter	Recommended Value	Notes
DNA Template		
Type	Linearized plasmid or PCR product with T7, SP6, or T3 promoter[3][6]	Template quality is critical for high yield. Ensure it is free of RNase and other contaminants.[3]
Amount	1 µg	The amount of RNA synthesized depends on the template's purity, size, and sequence.[3]
Nucleotides (Final Conc.)		
ATP, GTP, CTP	1 mM each[5][6]	Provided as 100 mM stock solutions.
UTP	0.65 mM[5][6]	This concentration is for a 35% biotin substitution. Can be optimized.[5]
Biotin-16-UTP	0.35 mM[5][6]	Corresponds to a 35% substitution of total UTP.
Biotin-16-UTP:UTP Ratio	1:2 or 1:3 is commonly recommended[8]	A 35% substitution (approx. 1:2 ratio of Biotin-16-UTP to UTP) is a good starting point. [5][6][7]
Reaction Conditions		
Incubation Temperature	37°C[3][5]	
Incubation Time	30 minutes to 4 hours[3][5][8]	Longer incubation (2-4 hours) may increase yield for certain probes.[5][6] For short transcripts (<300 nt), 4-16 hours may be needed.[8]

Expected Yield	~10 µg of biotin-labeled RNA per 1 µg of template DNA[3]	Yield can vary based on template quality and length.
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Detailed Experimental Protocol

This protocol describes a standard 20 µL in vitro transcription reaction for generating biotin-labeled RNA probes.

1. Materials Required

- Linearized template DNA (1 µg/µL)
- **Biotin-16-UTP** (10 mM stock)
- ATP, CTP, GTP, UTP (100 mM stocks)
- 10x Transcription Buffer
- T7, SP6, or T3 RNA Polymerase Mix
- RNase Inhibitor
- DTT (100 mM)
- Nuclease-free water
- (Optional) DNase I, RNase-free
- RNA purification kit or reagents (e.g., ethanol, sodium acetate)

2. Reagent Preparation

- Thaw all components at room temperature, except for the RNA Polymerase Mix, which should be kept on ice.[5]
- Gently vortex and briefly centrifuge all thawed components to ensure they are well-mixed and collected at the bottom of the tube.[5]

- Prepare a 10 mM working solution of UTP from the 100 mM stock by making a 1:10 dilution with nuclease-free water.[5]

3. Reaction Assembly Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order to prevent precipitation:

Component	Volume for 20 μ L Rxn	Final Concentration
Nuclease-free water	to 20 μ L	
10x Transcription Buffer	2 μ L	1x
100 mM DTT	2 μ L	10 mM
100 mM ATP	0.2 μ L	1 mM
100 mM CTP	0.2 μ L	1 mM
100 mM GTP	0.2 μ L	1 mM
10 mM UTP	1.3 μ L	0.65 mM
10 mM Biotin-16-UTP	0.7 μ L	0.35 mM
Template DNA (1 μ g)	1 μ L	50 ng/ μ L
RNase Inhibitor	1 μ L	
RNA Polymerase Mix	2 μ L	

Note: The volumes are based on the final concentrations listed in the quantitative data table. Some commercial kits provide pre-mixed nucleotide solutions.

- Add nuclease-free water, 10x Transcription Buffer, and DTT. Mix by vortexing and centrifuge briefly.[5]
- Add the nucleotide solutions (ATP, CTP, GTP, UTP, **Biotin-16-UTP**) and the DNA template. Vortex and spin down.[5]
- Add the RNA Polymerase Mix. Mix gently by pipetting or flicking the tube, and then centrifuge briefly.[5]

4. Incubation

- Incubate the reaction mixture for 2 hours at 37°C.[3] For some templates or applications, incubation can be as short as 30 minutes or extended up to 4 hours to potentially increase yield.[5][6]

5. (Optional) Template Removal

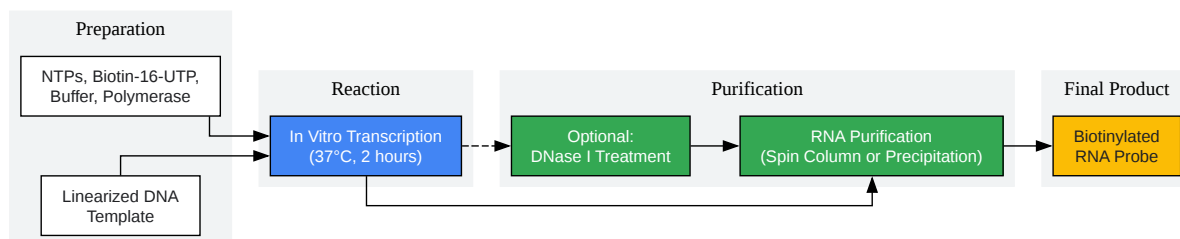
- To remove the DNA template, add 1 µL of RNase-free DNase I (20 U) to the reaction and incubate for 15 minutes at 37°C.[3]

6. Purification of Labeled RNA

- Purify the biotinylated RNA using a spin column-based RNA purification kit or by ethanol precipitation.[8]
 - Ethanol Precipitation: Adjust the reaction volume to 100 µL with nuclease-free water, add 10 µL of 3 M sodium acetate (pH 5.2) and 2.5 volumes (275 µL) of cold 100% ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the RNA. Wash the pellet with cold 70% ethanol, air dry, and resuspend in nuclease-free water.[8]
- Store the purified, labeled RNA at -20°C or -80°C.[3]

Visualizations

Experimental Workflow Diagram

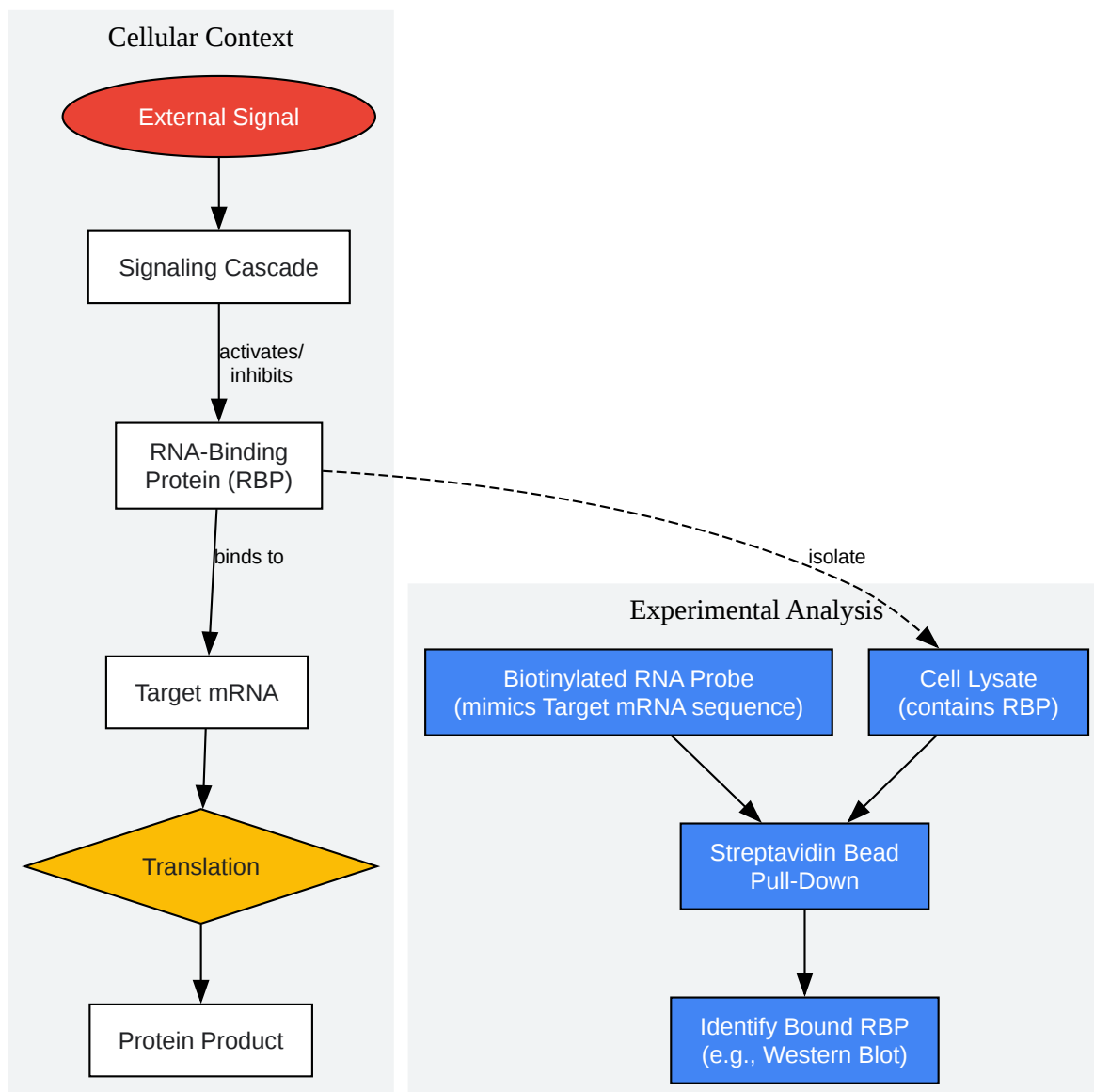


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Caption: Workflow for **Biotin-16-UTP** RNA labeling.

Application in Studying Gene Regulation

Biotinylated RNA probes are instrumental in studying post-transcriptional gene regulation, a key component of many cellular signaling pathways. These probes can be used in "pull-down" assays to isolate and identify RNA-binding proteins (RBPs) that interact with a specific RNA sequence, thereby influencing its stability, localization, or translation.



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Caption: Using biotin probes to study RNA-protein interactions.

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